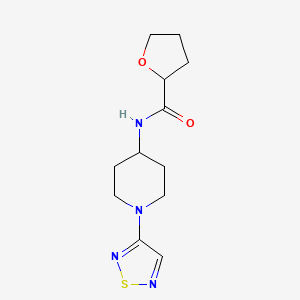
N-(3-chloro-4-fluorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide, also known as CFMTI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CFMTI is a thiazole derivative that has been found to exhibit anti-inflammatory, anticancer, and antiviral properties.
科学的研究の応用
N-(3-chloro-4-fluorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide has been extensively studied for its potential applications in various fields. In the field of oncology, N-(3-chloro-4-fluorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, colon, and lung cancer cells. N-(3-chloro-4-fluorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide has also been found to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. Additionally, N-(3-chloro-4-fluorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide has been found to exhibit antiviral properties by inhibiting the replication of the hepatitis C virus.
作用機序
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is not fully understood. However, studies have suggested that N-(3-chloro-4-fluorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide exerts its anticancer activity by inducing apoptosis in cancer cells through the activation of caspase-3 and the inhibition of NF-κB signaling. N-(3-chloro-4-fluorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide has also been found to inhibit the activity of COX-2, an enzyme that plays a key role in the production of inflammatory cytokines.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N-(3-chloro-4-fluorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide inhibits the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression. N-(3-chloro-4-fluorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide has also been found to inhibit the production of inflammatory cytokines and to exhibit antiviral activity. In vivo studies have shown that N-(3-chloro-4-fluorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide reduces tumor growth and metastasis in mouse models of breast cancer.
実験室実験の利点と制限
N-(3-chloro-4-fluorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and can be stored for long periods of time. However, N-(3-chloro-4-fluorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide has some limitations for lab experiments. It is a relatively new compound, and its full range of biological activities and mechanisms of action are not yet fully understood. Additionally, N-(3-chloro-4-fluorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide has not been extensively tested in animal models, and its safety and toxicity profiles are not well established.
将来の方向性
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide. One direction is to further investigate its mechanism of action and to identify its molecular targets. Another direction is to test its efficacy in animal models of cancer and other diseases. Additionally, research could be conducted to optimize the synthesis method of N-(3-chloro-4-fluorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide and to develop analogs with improved biological activities. Finally, research could be conducted to investigate the safety and toxicity profiles of N-(3-chloro-4-fluorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide in animal models and in humans.
合成法
N-(3-chloro-4-fluorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide can be synthesized using a multistep process that involves the reaction of 3-chloro-4-fluoroaniline with thionyl chloride to form 3-chloro-4-fluorobenzoyl chloride. The resulting compound is then reacted with 2-aminothiazole to form N-(3-chloro-4-fluorophenyl)-2-(2-thiazolyl)acetamide. This compound is then reacted with m-tolyl isocyanate to form N-(3-chloro-4-fluorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide.
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN4O2S/c1-11-3-2-4-12(7-11)23-18(27)25-19-24-14(10-28-19)9-17(26)22-13-5-6-16(21)15(20)8-13/h2-8,10H,9H2,1H3,(H,22,26)(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYLLJGYBICZQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[5-(3,5-Dichlorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2793962.png)
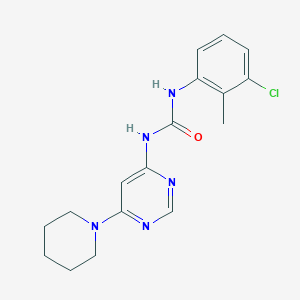
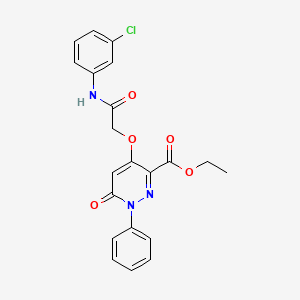
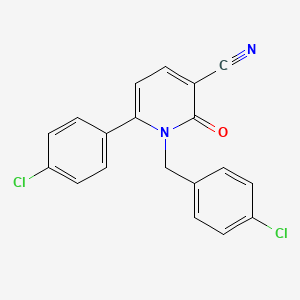
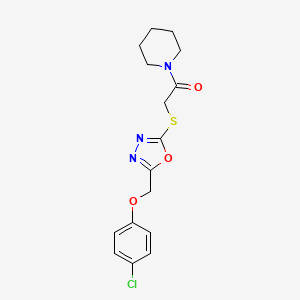
![2-Bromo-5-methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2793971.png)
![(E)-methyl 3-methyl-2-((2-(4-(methylsulfonyl)phenyl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2793973.png)
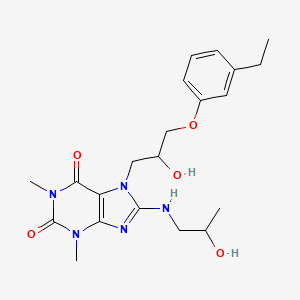

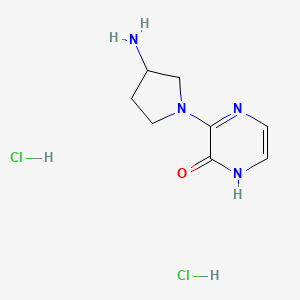
![2-benzamido-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2793982.png)
![2-imino-10-methyl-1-(2-morpholinoethyl)-5-oxo-N-phenethyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2793983.png)
